Tert-butyl methyl(4-vinylbenzyl)methylcarbamate
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Overview
Description
Tert-butyl methyl(4-vinylbenzyl)methylcarbamate: is a chemical compound with the molecular formula C16H23NO2 It is characterized by the presence of a tert-butyl group, a methyl group, a vinylbenzyl group, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl methyl(4-vinylbenzyl)methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-vinylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl methyl(4-vinylbenzyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group allows for substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a radical initiator.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Tert-butyl methyl(4-vinylbenzyl)methylcarbamate is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers. Its vinyl group allows for polymerization reactions, making it valuable in the production of advanced materials .
Biology and Medicine: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of complex biomolecules .
Industry: The compound finds applications in the production of specialty chemicals, coatings, and adhesives. Its unique structural features contribute to the development of materials with enhanced properties .
Mechanism of Action
The mechanism of action of tert-butyl methyl(4-vinylbenzyl)methylcarbamate involves its interaction with specific molecular targets. In peptide synthesis, it acts as a protecting group for amines, preventing unwanted reactions during the synthesis process. The tert-butyl group provides steric hindrance, while the carbamate group offers stability under various reaction conditions .
Comparison with Similar Compounds
- Tert-butyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Benzyl carbamate
Comparison: Tert-butyl methyl(4-vinylbenzyl)methylcarbamate is unique due to the presence of the vinylbenzyl group, which allows for polymerization reactions. This feature distinguishes it from other carbamates like tert-butyl carbamate and methyl carbamate, which lack the vinyl functionality. Additionally, the combination of tert-butyl and methylcarbamate groups provides enhanced stability and reactivity compared to simpler carbamates .
Properties
IUPAC Name |
tert-butyl N-[2-(4-ethenylphenyl)ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-6-13-7-9-14(10-8-13)11-12-17(5)15(18)19-16(2,3)4/h6-10H,1,11-12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGQXYUODDPXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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